

Safety and handling of 1-Benzyl-7-bromo-1H-indazole

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Compound of Interest

Compound Name: **1-Benzyl-7-bromo-1H-indazole**

Cat. No.: **B3233192**

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An In-depth Technical Guide to **1-Benzyl-7-bromo-1H-indazole**: Safety, Handling, and Application

Introduction

1-Benzyl-7-bromo-1H-indazole is a substituted indazole derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.^{[1][2]} The strategic placement of the benzyl group at the N1 position and the bromine atom at the C7 position provides two key vectors for synthetic diversification, making this compound a valuable building block for creating complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential technical information for the safe handling, synthesis, purification, and characterization of **1-Benzyl-7-bromo-1H-indazole**. By grounding protocols in established chemical principles and citing authoritative sources, this document aims to empower scientists to utilize this compound effectively and safely in their research endeavors.

Compound Identification and Physicochemical Properties

A clear identification of the material is the first step in any laboratory workflow. The key identifiers and computed physicochemical properties for **1-Benzyl-7-bromo-1H-indazole** are summarized below.

Property	Value	Source
CAS Number	1351668-27-3	[3]
Molecular Formula	C ₁₄ H ₁₁ BrN ₂	[4]
Molecular Weight	287.16 g/mol	[4]
Appearance	Solid (Expected)	General Knowledge
InChI Key	N/A	N/A
Canonical SMILES	C1=CC=C(C=C1)CN2C=C3C(=C2)C=CC=C3Br	General Knowledge

Safety and Hazard Communication

Handling **1-Benzyl-7-bromo-1H-indazole** requires a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, information from Safety Data Sheets (SDS) for it and structurally related bromo-indazoles provides a strong basis for risk assessment.[\[3\]](#)[\[5\]](#)[\[6\]](#)

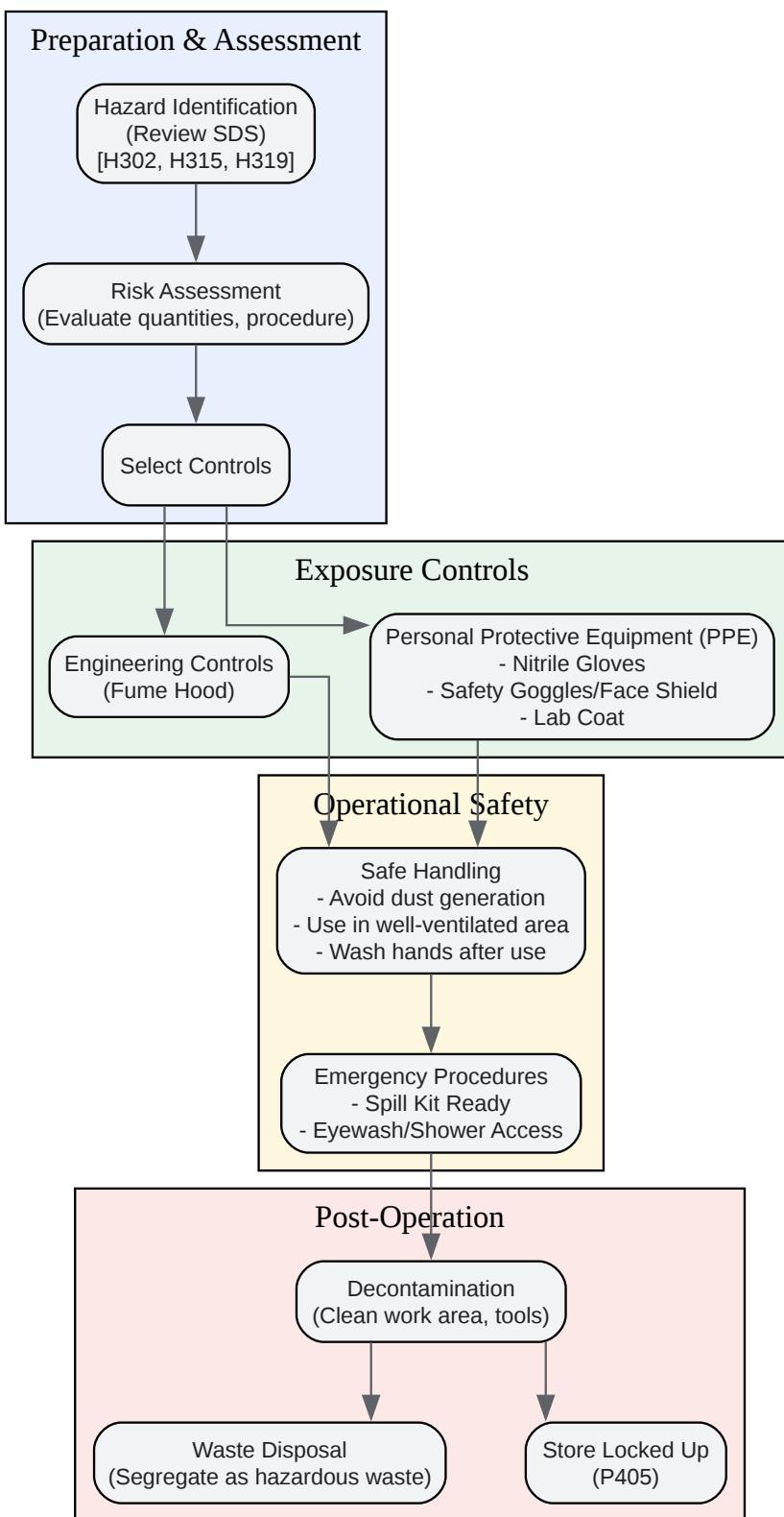
GHS Hazard Classification

Based on available data, the compound is classified with the following hazards.[\[3\]](#)[\[5\]](#)

Pictogram	GHS Code	Hazard Statement	Precautionary Codes
 alt text	H302	Harmful if swallowed.	P264, P270, P301+P310
H315		Causes skin irritation.	P280, P302+P352, P332+P313
H319		Causes serious eye irritation.	P305+P351+P338

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is paramount when handling this chemical. The following workflow outlines the critical steps from hazard assessment to proper disposal.

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Caption: Workflow for Safe Handling of **1-Benzyl-7-bromo-1H-indazole**.

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][5]
- If on Skin: Wash with plenty of water and soap. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3][5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][6]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

Fire-Fighting Measures:

- Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Wear self-contained breathing apparatus for firefighting if necessary.[5]
- Hazardous decomposition products include carbon oxides, nitrogen oxides (NO_x), and hydrogen bromide gas.[6]

Synthesis and Purification

The synthesis of **1-Benzyl-7-bromo-1H-indazole** is typically achieved via the N-alkylation of 7-bromo-1H-indazole with benzyl bromide. This is a standard transformation in heterocyclic chemistry, relying on the deprotonation of the indazole nitrogen to form a nucleophile that subsequently displaces the bromide from benzyl bromide.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-benzylation of indazoles and related heterocycles.[7][8]

Objective: To synthesize **1-Benzyl-7-bromo-1H-indazole** from 7-bromo-1H-indazole.

Materials:

- 7-Bromo-1H-indazole (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3) or Potassium tert-butoxide ($t-BuOK$) (1.5 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 7-bromo-1H-indazole (1.0 eq) and the chosen solvent (e.g., DMF).
- Add the base (e.g., K_2CO_3 , 1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature. The use of a strong base like potassium carbonate facilitates the deprotonation of the indazole N-H.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature (or gently heat to 50-60 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: General workflow for the synthesis of **1-Benzyl-7-bromo-1H-indazole**.

Experimental Protocol: Purification by Crystallization

Crystallization is an effective method for purifying the solid crude product, based on the principle of differential solubility.^[9]

Objective: To purify crude **1-Benzyl-7-bromo-1H-indazole**.

Procedure:

- **Solvent Selection:** Screen for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/heptane). A good solvent will dissolve the compound when hot but not when cold.
- **Dissolution:** Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.
- **Cooling:** Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.
- **Crystal Formation:** Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
- **Isolation:** Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- **Washing:** Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.
- **Drying:** Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

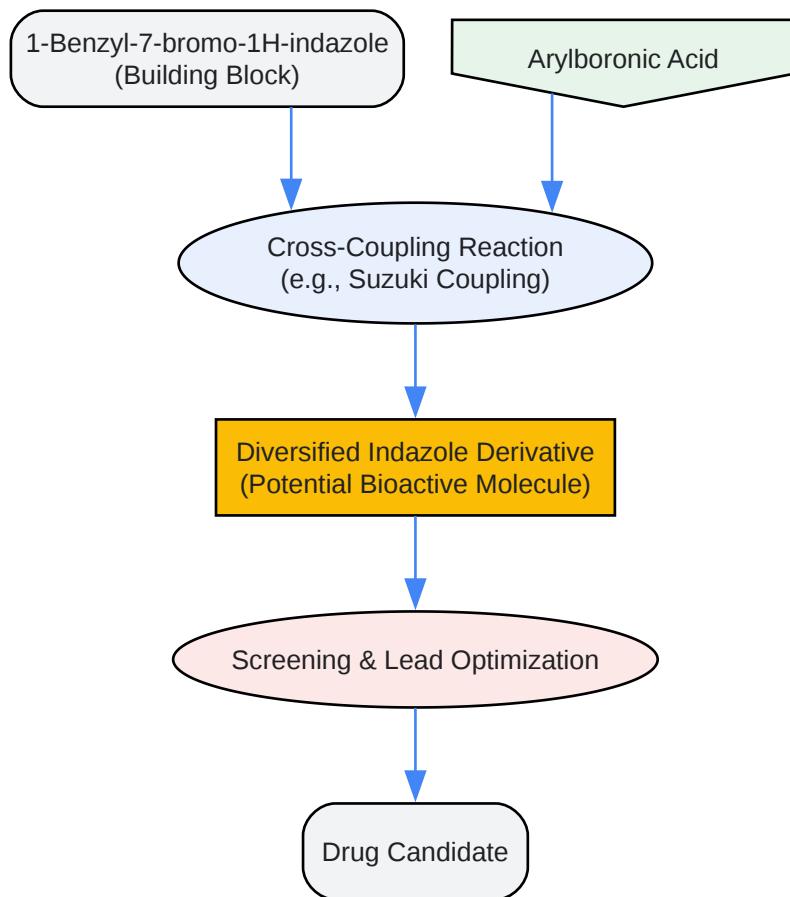
Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques should be employed.

Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation and purity	Aromatic protons (from benzyl and indazole rings), a singlet for the benzylic CH ₂ (~5.5-6.0 ppm), and absence of the indazole N-H proton.[4][10]
¹³ C NMR	Carbon skeleton confirmation	Signals corresponding to all 14 unique carbon atoms in the molecule.
Mass Spec (MS)	Molecular weight confirmation	A molecular ion peak [M+H] ⁺ at m/z ≈ 287/289, showing the characteristic isotopic pattern for a single bromine atom.[4]
HPLC	Purity assessment	A single major peak, allowing for quantification of purity (e.g., >95%).

Applications in Drug Discovery

The indazole nucleus is a cornerstone in modern medicinal chemistry.[1] **1-Benzyl-7-bromo-1H-indazole** is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its utility stems from the two distinct points of chemical reactivity:

- The C7-Bromine: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the indazole core to optimize biological activity.
- The N1-Benzyl Group: While often used as a protecting group, the benzyl moiety can also play a crucial role in binding to biological targets. Its presence influences the overall lipophilicity and steric profile of the molecule.



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Caption: Role as an intermediate in a drug discovery cascade.

The ability to functionalize the C7 position makes this compound particularly useful for developing inhibitors of protein kinases, a class of enzymes frequently targeted in cancer therapy.[\[11\]](#)

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#) The recommended storage temperature is typically room temperature, though refrigeration can also be used for long-term storage.
- Stability: The compound is generally stable under recommended storage conditions.[\[3\]](#)

- Incompatibilities: Avoid contact with strong oxidizing agents.[3][12]
- Decomposition: Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6]

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